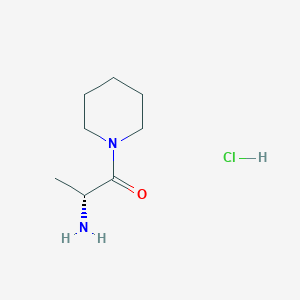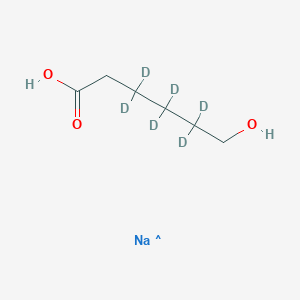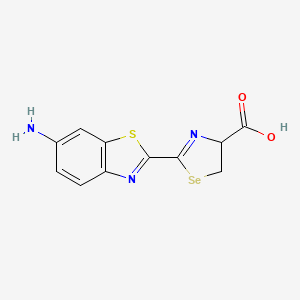
Aminoseleno-D-luciferin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminoseleno-D-luciferin is a selenium analogue of amino-D-luciferin, which is a substrate for the firefly luciferase enzyme. This compound is known for its red-shifted bioluminescence emission, making it suitable for bioluminescence imaging studies in living subjects . The red-shifted emission allows for better penetration and reduced scattering of light in biological tissues, enhancing the imaging capabilities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aminoseleno-D-luciferin involves the substitution of the sulfur atom in amino-D-luciferin with a selenium atom. This can be achieved through a series of chemical reactions starting from commercially available precursors. One common method involves the use of 6-amino-2-cyanobenzothiazole as a starting material, which undergoes a series of reactions including selenation to introduce the selenium atom .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Aminoseleno-D-luciferin undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be used to modify the selenium atom or other functional groups in the molecule.
Substitution: Various substitution reactions can be performed to introduce different functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway and product formation.
Major Products Formed
The major product formed from the oxidation of this compound is oxyluciferin, which is responsible for the bioluminescence emission. Other products can include various substituted derivatives depending on the specific reactions performed .
Wissenschaftliche Forschungsanwendungen
Aminoseleno-D-luciferin has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of aminoseleno-D-luciferin involves its oxidation by the firefly luciferase enzyme in the presence of adenosine triphosphate (ATP) and magnesium ions (Mg2+). This reaction produces an electronically excited oxyluciferin molecule, which emits light as it returns to its ground state . The red-shifted emission of this compound allows for deeper tissue penetration and improved imaging resolution .
Vergleich Mit ähnlichen Verbindungen
Aminoseleno-D-luciferin is unique due to its selenium substitution, which results in red-shifted bioluminescence emission compared to other luciferin analogues. Similar compounds include:
Amino-D-luciferin: The sulfur analogue with a shorter wavelength emission.
Coelenterazine: Another bioluminescent substrate used in marine organisms, with different emission properties.
Benzothiazole derivatives: Various analogues with modifications to the benzothiazole ring structure, affecting their bioluminescence properties.
The uniqueness of this compound lies in its enhanced imaging capabilities due to the red-shifted emission, making it particularly valuable for in vivo studies .
Eigenschaften
Molekularformel |
C11H9N3O2SSe |
|---|---|
Molekulargewicht |
326.25 g/mol |
IUPAC-Name |
2-(6-amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-selenazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2SSe/c12-5-1-2-6-8(3-5)17-9(13-6)10-14-7(4-18-10)11(15)16/h1-3,7H,4,12H2,(H,15,16) |
InChI-Schlüssel |
AQIRXTPMSNSUTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N=C([Se]1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


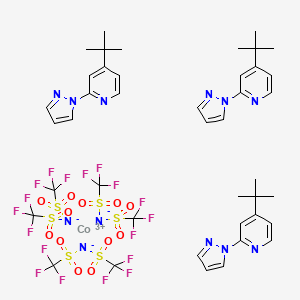
![rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol, trans](/img/structure/B12307922.png)
![2H-1-Benzopyran-4-acetic acid, 7-[(ethoxycarbonyl)amino]-2-oxo-](/img/structure/B12307925.png)
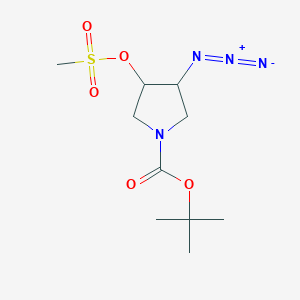

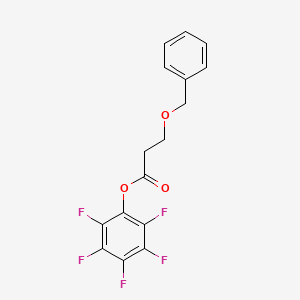
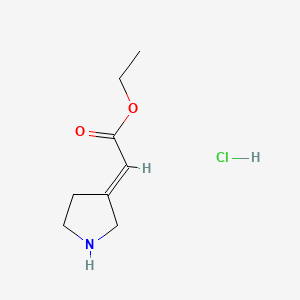
![[3-[[2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]-phenylmethoxyphosphinic acid](/img/structure/B12307952.png)
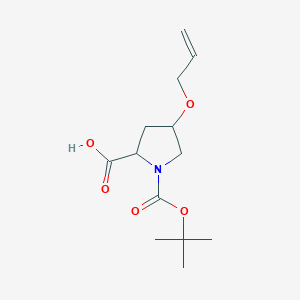
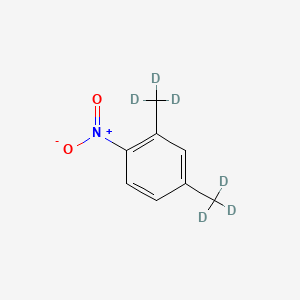
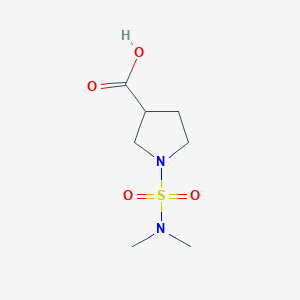
![tert-butyl 2-(cyanomethyl)-4-[2-[[1-methyl-4-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B12307981.png)
